ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . The chemical formula is C9H15NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes an alpha-amino acid or derivatives, azacycle, carbonyl group, carboxamide group, carboxylic acid ester, hydrocarbon derivative, monocarboxylic acid or derivatives, N-acyl-piperidine, and organic nitrogen compound . The InChI key is ASBDXHCMVYVJQQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The average molecular weight of this compound is 185.2203 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate and its derivatives are significant in synthetic chemistry, particularly in creating compounds with biological activities. The synthesis of N-substituted derivatives of similar compounds, involving complex reactions and structural elucidation through spectral data, highlights the scientific interest in these molecules for their potential antibacterial properties (Khalid et al., 2016). The synthesis and structural characterization of related compounds have been extensively studied, demonstrating the complexity and precision involved in crafting molecules with desired properties (Iqbal et al., 2017).
Mechanistic Insights and Reactions
The compound's synthesis involves intricate mechanisms, as illustrated by the study on the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters, offering insights into the reaction pathways and product distribution influenced by reaction environments (Gioiello et al., 2011). The exploration of reaction mechanisms is crucial for understanding how different conditions affect the synthesis and stability of such compounds.
Biological Activities
While avoiding specifics on drug use and dosage, it's notable that the synthesized derivatives of similar compounds show a range of biological activities. This includes moderate to significant antibacterial properties against both Gram-negative and Gram-positive bacteria, indicating the potential utility of these compounds in developing new antibacterial agents (Iqbal et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Peptidyl-prolyl cis-trans isomerase A . This enzyme plays a crucial role in protein folding and cellular homeostasis.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its activity and influencing protein folding processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to interact with peptidyl-prolyl cis-trans isomerase A in humans . This enzyme accelerates the folding of proteins by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .
Molecular Mechanism
It is known to interact with peptidyl-prolyl cis-trans isomerase A, but the exact nature of these interactions and how they lead to changes in gene expression or enzyme activity is not clear .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-2-30-21(27)12-22-19(25)15-31(28,29)18-13-24(17-9-5-4-8-16(17)18)14-20(26)23-10-6-3-7-11-23/h4-5,8-9,13H,2-3,6-7,10-12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXQWLSNVRIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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